

Introduction: A Keystone Building Block in Modern Peptidomimetics

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Compound of Interest

Compound Name: *Boc-N-methyl-D-leucine*

Cat. No.: *B558484*

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Boc-N-methyl-D-leucine is a cornerstone of contemporary peptide chemistry and drug development. As a non-proteinogenic amino acid derivative, its structure is engineered to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.^{[1][2]} This guide provides a detailed exploration of its unique structural features, the profound impact of its stereochemistry, and a field-proven protocol for its synthesis, offering researchers and drug development professionals a comprehensive resource for leveraging this powerful building block.

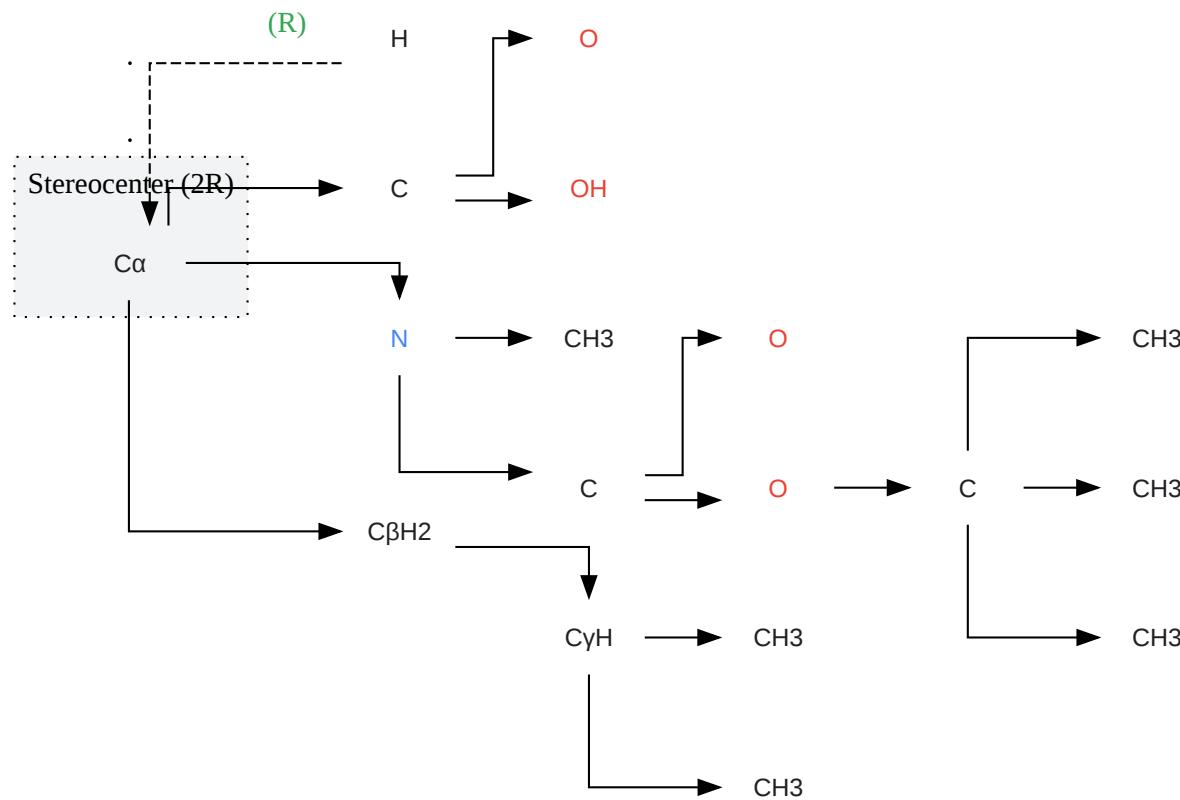
The strategic incorporation of both a D-enantiomer and an N-methyl group imparts a unique combination of properties. The D-configuration provides steric shielding against enzymatic degradation by proteases, which are stereospecific for L-amino acids.^{[3][4]} Concurrently, N-methylation removes the amide proton, a key hydrogen bond donor, which not only further enhances proteolytic stability but also introduces critical conformational constraints that can lock a peptide into its bioactive form.^{[5][6]} This dual modification makes **Boc-N-methyl-D-leucine** an invaluable tool for enhancing the pharmacokinetic and pharmacodynamic profiles of peptide-based therapeutics.^{[2][7]}

Molecular Structure and Physicochemical Properties

The defining features of **Boc-N-methyl-D-leucine** are the tert-butoxycarbonyl (Boc) protecting group on the amine, the methyl group on the same nitrogen atom, and the D-stereochemical configuration at the alpha-carbon (α -carbon).

Property	Value	Source
IUPAC Name	(2R)-4-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid	[8]
CAS Number	89536-84-5	[9]
Molecular Formula	C12H23NO4	[8]
Molecular Weight	245.32 g/mol	[8]
Appearance	White to off-white solid	N/A
Melting Point	64-65 °C	[9]

The structure combines the hydrophobicity of the isobutyl side chain of leucine with the steric bulk of the Boc group and the conformational rigidity imparted by N-methylation.



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Caption: Molecular structure of **Boc-N-methyl-D-leucine** highlighting the (2R) stereocenter.

The Scientific Imperative: Stereochemistry and Functional Impact

The specific stereochemical arrangement of **Boc-N-methyl-D-leucine** is not arbitrary; it is a deliberate design choice to imbue peptides with superior drug-like properties.

Pillar 1: Enhanced Proteolytic Stability

One of the most significant advantages of incorporating D-amino acids and N-methylated residues is the dramatic increase in resistance to enzymatic degradation.^[1] Proteases, the

enzymes responsible for cleaving peptide bonds, possess chiral active sites that are highly specific for L-amino acid substrates. The D-configuration of the leucine residue presents an incorrect stereochemistry to the enzyme's active site, effectively preventing recognition and cleavage.

Furthermore, N-methylation provides an additional layer of steric and electronic shielding. By replacing the amide proton with a methyl group, a key recognition point for protease binding via hydrogen bonding is removed.^{[1][6]} This dual protection strategy makes peptides containing **Boc-N-methyl-D-leucine** exceptionally stable in biological systems, leading to a longer in-vivo half-life.^[10]

Pillar 2: Conformational Control and Receptor Affinity

N-methylation introduces a significant steric constraint on the peptide backbone, restricting the rotation around the $\text{C}\alpha\text{-N}$ bond and reducing the available conformational space.^{[1][5]} This "conformational constraint" is a powerful tool for locking a peptide into a bioactive conformation, which can lead to enhanced receptor affinity and selectivity. By pre-organizing the peptide into a shape that is complementary to its target receptor, the entropic penalty of binding is reduced, often resulting in a significant increase in potency.^[1]

Additionally, N-methylation lowers the energy barrier between the cis and trans conformations of the amide bond. While the trans form is overwhelmingly favored in standard peptides, the ability to more readily adopt a cis conformation can be crucial for mimicking protein turns or achieving an optimal orientation for receptor engagement.

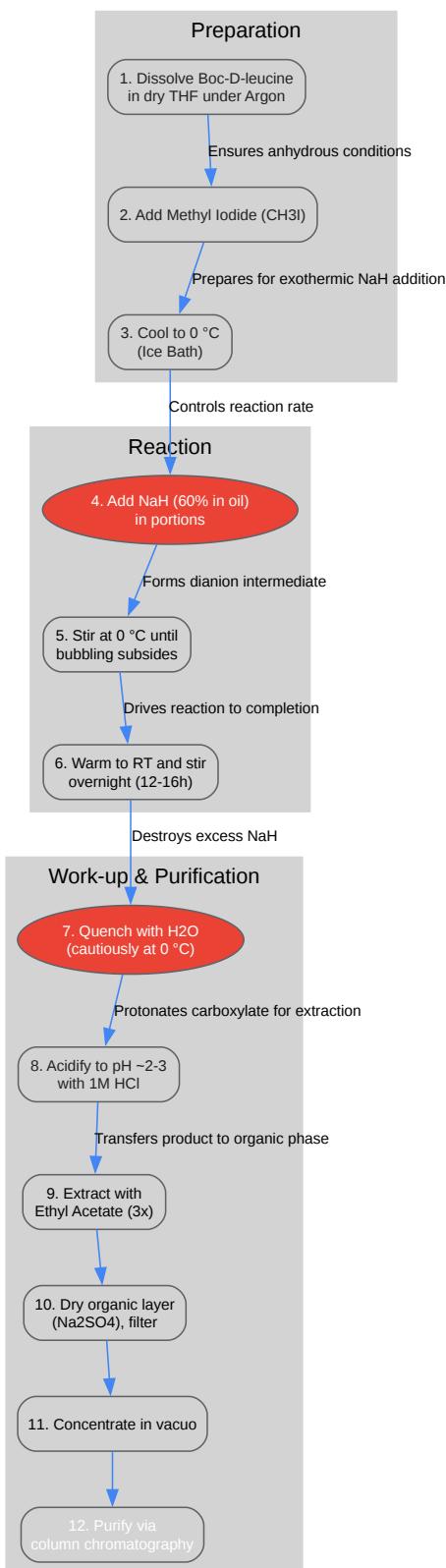
Synthesis Protocol: N-Methylation of Boc-D-leucine

The following protocol details a robust and widely utilized method for the synthesis of **Boc-N-methyl-D-leucine** from its precursor, Boc-D-leucine, via N-methylation with sodium hydride and methyl iodide.^{[11][12][13]} This procedure is designed to be a self-validating system, with clear checkpoints and explanations for each critical step.

Experimental Rationale

The core of this synthesis is the selective methylation of the amine's nitrogen. This is achieved by using a strong base, sodium hydride (NaH), to deprotonate both the carboxylic acid and the N-H of the Boc-protected amine, forming a dianion.^[13] In an aprotic solvent like

tetrahydrofuran (THF), the resulting sodium carboxylate salt has limited reactivity, while the deprotonated nitrogen readily undergoes nucleophilic attack on methyl iodide (CH_3I) to form the desired N-methylated product.[13][14] The use of excess reagents ensures the reaction proceeds to completion.

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Caption: Experimental workflow for the N-methylation of Boc-D-leucine.

Step-by-Step Methodology

- Preparation:
 - To a dry round-bottom flask under an argon atmosphere, add Boc-D-leucine (1.0 eq).[\[15\]](#)
 - Dissolve the starting material in anhydrous tetrahydrofuran (THF, approx. 20 mL per gram of starting material).
 - Add methyl iodide (5.0 eq) to the solution.
 - Cool the flask to 0 °C using an ice-water bath.
- Reaction:
 - Causality: The portion-wise addition of sodium hydride is critical to control the vigorous evolution of hydrogen gas as the acidic protons are removed. Cooling maintains control over the exothermic reaction.
 - Carefully add sodium hydride (60% dispersion in mineral oil, 5.0 eq) to the stirred solution in small portions over 1-2 hours.
 - Allow the reaction to stir at 0 °C until the bubbling subsides, then remove the ice bath and let the mixture warm to room temperature.
 - Stir vigorously overnight (12-16 hours) to ensure the reaction goes to completion.
- Work-up and Purification:
 - Causality: The reaction is quenched with water to safely neutralize any unreacted sodium hydride. Acidification is necessary to protonate the sodium carboxylate salt, rendering the final product neutral and soluble in the organic extraction solvent (ethyl acetate).[\[13\]](#)
 - Cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of water until bubbling ceases.
 - Add more water to dissolve the salts, and then acidify the aqueous layer to a pH of 2-3 using 1M HCl.

- Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- The crude product can be purified by silica gel column chromatography to yield pure **Boc-N-methyl-D-leucine**.

Conclusion

Boc-N-methyl-D-leucine is more than a mere reagent; it is a strategic tool for the rational design of peptide therapeutics. Its unique stereochemistry and N-alkylation provide a powerful, synergistic approach to overcoming the fundamental challenges of peptide stability and bioavailability. By understanding the causal relationship between its structure and its function, researchers can effectively employ this building block to develop next-generation drugs with significantly improved therapeutic profiles. The synthetic protocol provided herein offers a reliable and well-validated pathway to access this critical compound, empowering further innovation in the field.

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